molecular formula C22H28ClN3OS B2609869 N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215454-96-8

N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2609869
CAS No.: 1215454-96-8
M. Wt: 418
InChI Key: MSWXSSZWWJWNBK-UHFFFAOYSA-N
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Description

“N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride”, also known as EDAC, EDC, or EDC hydrochloride, is a water-soluble reagent widely used in chemical and biochemical research, particularly for its proficiency in mediating amide bond formation . It’s a versatile chemical compound with immense potential in scientific research.


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of related compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

EDAC is generally utilized as a carboxyl activating agent for amide bonding with primary amines. In addition, it will react with phosphate groups .


Physical and Chemical Properties Analysis

EDAC is a powder with a melting point of 110-115 °C (lit.). It is soluble in water: 0.5 M, clear to very slightly hazy, colorless to very faintly yellow .

Scientific Research Applications

  • Corrosion Inhibition in Steel : Benzothiazole derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors show high efficiency and stability, offering protection against steel corrosion through adsorption on the steel surface (Hu et al., 2016).

  • Synthesis of Heterocyclic Compounds : Research has been conducted on synthesizing and studying the activities of various benzothiazole-based compounds. These include efficient microwave-mediated syntheses of benzothiazole- and benzimidazole-based heterocycles, which serve as building blocks for novel compounds (Darweesh et al., 2016).

  • Antimicrobial Activity : Some benzothiazole derivatives have been synthesized and evaluated for antimicrobial activity. They have shown moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).

  • Synthesis of Novel Compounds for Medicinal Chemistry : The compound is structurally similar to various benzothiazole derivatives that have been synthesized and tested for medicinal purposes. For instance, compounds derived from benzothiazole have been explored for their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

  • Pharmacokinetics in Cancer Research : Research involving benzothiazole analogs, similar to the compound , has been conducted to understand their pharmacokinetics and antitumor activity. This includes studies on how the structural differences in these compounds affect their behavior in biological systems (Lukka et al., 2012).

Mechanism of Action

The synthesized compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Safety and Hazards

EDAC is classified as Acute Tox. 3 Dermal, Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Skin Irrit. 2, Skin Sens. 1, and STOT RE 2 Oral .

Future Directions

The synthesized compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation, suggesting they can be considered safe anti-inflammatory agents .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-15-7-9-17(3)18(13-15)21(26)25(12-6-11-24(4)5)22-23-19-10-8-16(2)14-20(19)27-22;/h7-10,13-14H,6,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWXSSZWWJWNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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